molecular formula C13H10Br2N2O B8601193 2-amino-5-bromo-N-(4-bromophenyl)Benzamide

2-amino-5-bromo-N-(4-bromophenyl)Benzamide

Cat. No.: B8601193
M. Wt: 370.04 g/mol
InChI Key: BYZXXFZMKSWKFC-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N-(4-bromophenyl)Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-(4-bromophenyl)Benzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-bromobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or bases, under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields in a relatively short time.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale operations. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N-(4-bromophenyl)Benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other amines or acids to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-5-bromo-N-(4-bromophenyl)Benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-bromo-N-(4-bromophenyl)Benzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activities. This dual bromination can enhance its potency and selectivity in various applications compared to similar compounds with only one bromine atom.

Properties

Molecular Formula

C13H10Br2N2O

Molecular Weight

370.04 g/mol

IUPAC Name

2-amino-5-bromo-N-(4-bromophenyl)benzamide

InChI

InChI=1S/C13H10Br2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18)

InChI Key

BYZXXFZMKSWKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)N)Br

Origin of Product

United States

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